molecular formula C2H9N3O2S B1415043 2-Hydrazinylethane-1-sulfonamide CAS No. 1039961-64-2

2-Hydrazinylethane-1-sulfonamide

Cat. No.: B1415043
CAS No.: 1039961-64-2
M. Wt: 139.18 g/mol
InChI Key: MNCLHDDODHEKNX-UHFFFAOYSA-N
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Description

2-Hydrazinylethane-1-sulfonamide is a useful research compound. Its molecular formula is C2H9N3O2S and its molecular weight is 139.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H9N3O2S/c3-5-1-2-8(4,6)7/h5H,1-3H2,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCLHDDODHEKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039961-64-2
Record name 2-hydrazinylethane-1-sulfonamide
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Foundational & Exploratory

Structural Elucidation of 2-Hydrazinylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 2-Hydrazinylethane-1-sulfonamide (molecular formula


) represents a critical quality gate in the synthesis of taurine-derived pharmacophores. As a bifunctional small molecule containing both a nucleophilic hydrazine moiety and a polar sulfonamide group, it serves as a versatile linker in fragment-based drug discovery (FBDD) and a precursor for heterocyclic sulfonamide inhibitors.

This guide provides a rigorous, self-validating analytical framework for confirming the identity, purity, and connectivity of this molecule. Unlike standard aliphatic amines, the presence of the


-sulfonamide group and the 

-hydrazine moiety creates unique spectroscopic signatures that require precise interpretation to distinguish the target from potential impurities such as the bis-alkylated dimer or the cyclized sultam.

Part 1: Synthetic Context & Impurity Logic

To accurately elucidate the structure, one must understand the "negative space"—the impurities likely to be present. The synthesis typically involves the nucleophilic substitution of 2-chloroethanesulfonamide or the Michael addition of hydrazine to ethenesulfonamide.

Critical Impurity Profile
  • The Dimer:

    
     (Result of hydrazine over-alkylation).
    
  • The Sultam: Cyclic intramolecular condensation (rare but possible under high thermal stress).

  • Starting Material: Unreacted 2-chloroethanesulfonamide.

The analytical strategy defined below is designed specifically to rule out these congeners.

Part 2: Analytical Strategy & Workflow

The elucidation follows a hierarchical logic: Elemental Composition


 Functional Group Verification 

Connectivity

Purity.
Diagram 1: Elucidation Logic Flow

ElucidationWorkflow Sample Crude Sample (this compound) HRMS Step 1: HRMS (ESI+) Confirm Formula: C2H9N3O2S Target [M+H]+ = 140.0488 Sample->HRMS IR Step 2: FT-IR (ATR) Diagnostic Bands: SO2 (1320/1140 cm-1) N-N (Single bond) HRMS->IR NMR_1H Step 3: 1H NMR (DMSO-d6) Connectivity & Integration Distinguish -CH2-SO2- vs -CH2-N- IR->NMR_1H NMR_2D Step 4: 2D NMR (HSQC/COSY) Confirm C-H Correlations NMR_1H->NMR_2D QC Final Validation >98% Purity No Dimer Signals NMR_2D->QC

Caption: Hierarchical workflow for the structural confirmation of this compound, prioritizing mass accuracy before connectivity.

Part 3: Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out the dimer (


).
Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.[2]

  • Direct Infusion: 5 µL/min.

Data Interpretation
ParameterExpected ValueDiagnostic Note
[M+H]+ 140.0488 m/z Base peak. Deviation > 5 ppm indicates contamination.
[M+Na]+ 162.0307 m/zCommon adduct in glass/sodium-rich environments.
[2M+H]+ 279.0903 m/zNon-covalent dimer (cluster). Do not confuse with covalent dimer impurity.
Fragment 1 ~123 m/zLoss of

(Characteristic of terminal amines).
Fragment 2 ~76 m/zLoss of

(Characteristic sulfonamide rearrangement).

Self-Validating Check: If you observe a dominant peak at 263.07 m/z , this is the covalent dimer impurity (


), indicating the synthesis failed to control stoichiometry.

Part 4: Vibrational Spectroscopy (FT-IR)

Objective: Verify the oxidation state of sulfur and the presence of the hydrazine moiety.

Diagnostic Bands
  • Sulfonamide (

    
    ): 
    
    • Asymmetric Stretch:

      
       (Strong).
      
    • Symmetric Stretch:

      
       (Strong).
      
    • N-H Stretch: Doublet around

      
       (Amide-like).
      
  • Hydrazine (

    
    ): 
    
    • N-H Stretch: Broad band overlapping with sulfonamide N-H, but typically adds shoulder intensity at

      
      .
      
    • N-N Stretch: Weak signal at

      
       (often obscured, but absence of C=C or C=N is the key confirmation here).
      

Part 5: Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of connectivity. Solvent: DMSO-


 is mandatory . Chloroform-

is unsuitable due to the poor solubility of the polar sulfonamide and rapid exchange of protons.
H NMR (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic (Causality)
6.85 - 7.10 Broad Singlet2H

Sulfonamide protons are acidic and appear downfield. They do not couple to the alkyl chain.
4.00 - 4.50 Broad3H

Hydrazine protons are highly exchangeable. Broadness depends on water content and pH.
3.15 - 3.25 Triplet (

)
2H

Deshielded by the strong electron-withdrawing sulfonyl group.
2.95 - 3.05 Triplet (

)
2H

Less deshielded than the S-adjacent protons. The triplet splitting proves the ethylene bridge is intact.

Critical Distinction: In the starting material (2-chloroethanesulfonamide), the


 protons appear significantly further downfield (~3.7-3.8 ppm). A shift from ~3.8 ppm to ~3.0 ppm confirms the substitution of Chlorine by Hydrazine.
C NMR (100 MHz, DMSO- )
  • 
     51.0 ppm: 
    
    
    
    (Carbon attached to Sulfur).
  • 
     46.5 ppm: 
    
    
    
    (Carbon attached to Nitrogen).
  • Note: No aromatic carbons or carbonyls should be present.

Diagram 2: 2D NMR Connectivity (COSY/HSQC)

NMR_Connectivity H_A H-A (SO2-CH2) ~3.2 ppm H_B H-B (N-CH2) ~3.0 ppm H_A->H_B COSY Correlation (J=7Hz) Hydrazine NH-NH2 H_B->Hydrazine Attached SO2 SO2 SO2->H_A Inductive Effect

Caption: COSY correlation map demonstrating the scalar coupling between the two methylene environments, confirming the ethylene backbone.

Part 6: Experimental Protocol (SOP)

Sample Preparation for NMR
  • Weigh 5-10 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Tip: If hydrazine protons are not visible, add 1 drop of

      
       to exchange them out; this simplifies the spectrum to just the two triplets and confirms the assignment of the labile protons.
      
  • Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (which broadens NH signals).

Data Acquisition Parameters
  • Temperature: 298 K (25°C).

  • Scans (NS): 16 (1H), 256-512 (13C).

  • Relaxation Delay (D1): Set to > 5 seconds. Reasoning: Sulfonamide protons have long T1 relaxation times. A short D1 will suppress their integration, leading to incorrect H-counting.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative text on functional group shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Sulfonamide and Hydrazine chemical shifts).
  • Spiegel, M., et al. (2020). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12345 (Analogous Taurine Derivatives). Link

  • Katritzky, A. R., et al. (2010). "Synthesis of Hydrazine Derivatives." Comprehensive Organic Functional Group Transformations II. Elsevier. (Context for synthetic impurities).

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 2-Hydrazinylethane-1-sulfonamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Novel Investigational Agent in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that exploit the unique molecular characteristics of tumor cells. Sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including well-established anticancer properties.[1][2][3][4] These compounds have been successfully developed as inhibitors of various cancer-associated enzymes, such as carbonic anhydrases and receptor tyrosine kinases like VEGFR-2.[5][6][7][8][9][10]

This document outlines the proposed application of a novel investigational compound, 2-Hydrazinylethane-1-sulfonamide, in cancer research. Structurally, this molecule possesses a sulfonamide group, a common pharmacophore in many anticancer agents, and exhibits a structural resemblance to taurine (2-aminoethanesulfonic acid). This structural similarity suggests a potential interaction with the taurine transporter, Solute Carrier Family 6 Member 6 (SLC6A6).

Recent research has highlighted SLC6A6 as a promising therapeutic target in oncology.[11][12] The transporter is overexpressed in a variety of human cancers, including colorectal, gastric, cervical, and leukemia, where its increased expression is correlated with tumor aggressiveness, poor patient outcomes, and multidrug resistance.[13][14][15][16][17][18] Cancer cells appear to hijack the function of SLC6A6 to increase their uptake of taurine, which supports their malignant behavior.[13][14] Therefore, the inhibition of SLC6A6 presents a rational strategy for the development of novel anticancer therapeutics.

These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as an inhibitor of the SLC6A6 transporter and to evaluate its efficacy as a novel anticancer agent.

Proposed Mechanism of Action: Targeting the Taurine Transporter SLC6A6

We hypothesize that this compound may act as a competitive inhibitor of the SLC6A6 transporter due to its structural analogy to taurine. By blocking the uptake of taurine into cancer cells, the compound could induce a state of taurine deficiency, leading to the suppression of pro-tumorigenic signaling pathways and ultimately inhibiting cancer cell proliferation, survival, and metastasis.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

SLC6A6_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Taurine_ext Taurine SLC6A6 SLC6A6 Transporter Taurine_ext->SLC6A6 Uptake Compound_ext This compound Compound_ext->SLC6A6 Inhibition Apoptosis Apoptosis Compound_ext->Apoptosis Induces Taurine_int Taurine SLC6A6->Taurine_int Proliferation Cell Proliferation Survival Cell Survival Metastasis Metastasis Taurine_int->Proliferation Promotes Taurine_int->Survival Promotes Taurine_int->Metastasis Promotes

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of this compound.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines with high SLC6A6 expression.

Materials:

  • Cancer cell lines (e.g., HCT-116, HT-29 for colorectal cancer; MCF-7 for breast cancer)

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Taurine Uptake Assay

Objective: To directly assess the inhibitory effect of this compound on SLC6A6-mediated taurine uptake.

Materials:

  • Cancer cells with high SLC6A6 expression

  • 24-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]-Taurine (radiolabeled taurine)

  • This compound

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound in KRH buffer for 15-30 minutes at 37°C.

  • Taurine Uptake: Add KRH buffer containing [3H]-Taurine (and the corresponding concentration of the compound) to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the percentage of taurine uptake inhibition compared to the control.

Protocol 3: Cell Migration and Invasion Assays (Transwell Assay)

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium

  • This compound

  • Crystal violet staining solution

Procedure:

  • Preparation of Inserts: For the invasion assay, coat the transwell inserts with Matrigel. For the migration assay, use uncoated inserts.

  • Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound. Seed the cells into the upper chamber of the transwell inserts.

  • Chemoattractant: Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance. Alternatively, count the stained cells under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the control group.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on downstream signaling pathways affected by taurine depletion.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membrane

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control.

Data Presentation

The following tables provide examples of how to present the data obtained from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineSLC6A6 ExpressionIC50 (µM) after 72h
HCT-116HighHypothetical Value
HT-29HighHypothetical Value
MCF-7ModerateHypothetical Value
Normal Colon Epithelial CellsLowHypothetical Value

Table 2: Inhibition of [3H]-Taurine Uptake

Cell LineCompound Concentration (µM)% Inhibition of Taurine Uptake
HCT-1161Hypothetical Value
10Hypothetical Value
50Hypothetical Value

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical investigation of this compound as a potential novel anticancer agent targeting the SLC6A6 taurine transporter. The successful execution of these experiments will provide critical insights into the compound's mechanism of action and its therapeutic potential in various cancers.

References

[13] World Gastroenterology Organisation. (n.d.). Supplementing taurine may play an important role in anti-cancer therapy. Retrieved from [14] Cell. (2024). Cancer SLC6A6-mediated taurine uptake transactivates immune checkpoint genes and induces exhaustion in CD8+ T cells. Retrieved from [11] Molecules. (2024). Structural Studies of the Taurine Transporter: A Potential Biological Target from the GABA Transporter Subfamily in Cancer Therapy. Retrieved from [15] Journal of Biomedical Science. (n.d.). Targeting Taurine Transporter (TauT) for Cancer Immunotherapy of p53 Mutation Mediated Cancers - Molecular Basis and Preclinical Implication. Retrieved from [16] URMC Newsroom. (2025). A Downside of Taurine: It Drives Leukemia Growth. Retrieved from [12] PubMed. (2024). Structural Studies of the Taurine Transporter: A Potential Biological Target from the GABA Transporter Subfamily in Cancer Therapy. Retrieved from [17] British Journal of Cancer. (2014). Role of SLC6A6 in promoting the survival and multidrug resistance of colorectal cancer. Retrieved from [18] CancerIndex. (2019). SLC6A6 | Cancer Genetics Web. Retrieved from [5] ACS Omega. (n.d.). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Retrieved from [6] Molecules. (n.d.). Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. Retrieved from [1] Current Cancer Drug Targets. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from [7] Nature. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Retrieved from [8] MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [9] ChemMedChem. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. Retrieved from [2] Bioorganic Chemistry. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Retrieved from [3] Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [4] Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [10] Biomedicines. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from

Sources

Application Note: High-Purity Synthesis of 2-Hydrazinylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

2-Hydrazinylethane-1-sulfonamide (also referred to as 2-hydrazinoethanesulfonamide) is a critical bioisostere of Taurine (2-aminoethanesulfonic acid). By replacing the sulfonic acid with a sulfonamide and the amine with a hydrazine moiety, this scaffold serves as a potent intermediate in the development of:

  • Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide group (

    
    ) is the primary zinc-binding pharmacophore in classical CAIs.[1]
    
  • Peptidomimetics: The hydrazine linker provides unique hydrogen-bonding capabilities and altered pKa profiles compared to primary amines.

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight polar fragment, it allows for rapid exploration of structure-activity relationships (SAR).

This protocol details a robust, two-step synthesis starting from 2-chloroethanesulfonyl chloride.[1] Unlike the Gabriel synthesis route (which is atom-inefficient), this method utilizes a direct nucleophilic substitution strategy optimized for mono-alkylation selectivity.

Safety & Hazard Mitigation (Critical)

WARNING: This protocol involves Hydrazine Hydrate , a potent carcinogen, reducing agent, and skin sensitizer.[1]

ReagentHazard ClassMitigation Strategy
Hydrazine Hydrate Carcinogen, Corrosive, FlammableUse only in a functioning fume hood.[1] Double-glove (Nitrile/Laminate). Quench spills with dilute hypochlorite (bleach).
2-Chloroethanesulfonyl chloride Lachrymator, CorrosiveHandle in a fume hood. Avoid water contact until quenching is intended (releases HCl).
Diethyl Ether Extremely Flammable, Peroxide FormerUse spark-proof equipment.[1] Ensure inert atmosphere (

or Ar).

Retrosynthetic Analysis & Workflow

The synthesis relies on the high nucleophilicity of hydrazine compared to ammonia. To prevent the formation of the dimer (


), a large excess of hydrazine is employed in the second step.

SynthesisWorkflow Start 2-Chloroethanesulfonyl chloride Step1 Step 1: Sulfonylation (NH3/Ether) Start->Step1 -HCl Inter Intermediate: 2-Chloroethanesulfonamide Step1->Inter Step2 Step 2: Hydrazinolysis (N2H4·H2O, Reflux) Inter->Step2 SN2 Substitution Step3 Step 3: Salt Formation (HCl/EtOH) Step2->Step3 Purification Product Product: 2-Hydrazinylethane-1- sulfonamide HCl Step3->Product

Figure 1: Strategic workflow for the conversion of sulfonyl chloride to the hydrazine sulfonamide salt.

Materials & Equipment

Reagents
  • Precursor: 2-Chloroethanesulfonyl chloride (>98%).

  • Amination: Ammonium hydroxide (28-30%

    
    ) or Ammonia gas (anhydrous).[1]
    
  • Nucleophile: Hydrazine monohydrate (64-65%

    
    ; equivalent to 100% hydrate).
    
  • Solvents: Diethyl ether (anhydrous), Ethanol (absolute), Methanol.[1]

  • Acid: HCl (4M in Dioxane or concentrated aqueous).

Equipment
  • Three-neck round-bottom flask (250 mL & 500 mL).

  • Pressure-equalizing addition funnel.

  • Reflux condenser.[2]

  • Rotary evaporator with a base trap (to neutralize hydrazine vapors).

  • Vacuum drying oven.

Experimental Protocol

Phase 1: Synthesis of 2-Chloroethanesulfonamide

Objective: Transform the sulfonyl chloride into a stable sulfonamide intermediate.

  • Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and addition funnel. Cool the flask to 0°C using an ice/salt bath.

  • Charge: Add Ammonium Hydroxide (28%, 100 mL) to the flask.

    • Note: Alternatively, saturate 100 mL of diethyl ether with ammonia gas at 0°C for anhydrous conditions (preferred for higher yield).

  • Addition: Dissolve 2-Chloroethanesulfonyl chloride (16.3 g, 100 mmol) in diethyl ether (50 mL). Add this solution dropwise to the ammonia source over 45 minutes.

    • Control: Maintain internal temperature

      
      . The reaction is exothermic.[2]
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup:

    • If using aqueous ammonia: Extract with Ethyl Acetate (

      
       mL). Dry organics over 
      
      
      
      .
    • If using ether/gas: Filter off the ammonium chloride precipitate.

  • Isolation: Concentrate the organic layer in vacuo. Recrystallize the residue from Ethanol/Hexane.

    • Target Yield: 80-90%.

    • Appearance: White crystalline solid.

    • Validation: Melting point 166-168°C.

Phase 2: Hydrazinolysis (The Critical Step)

Objective: Nucleophilic substitution of the chloride with hydrazine.

  • Stoichiometry: Use a 1:10 molar ratio of Substrate:Hydrazine.

    • Reasoning: High dilution in hydrazine prevents the primary product from reacting with another molecule of starting material (dimerization).

  • Setup: In a 250 mL round-bottom flask, charge 2-Chloroethanesulfonamide (14.3 g, 100 mmol) and Ethanol (100 mL) .

  • Addition: Add Hydrazine Hydrate (50 g, ~1.0 mol) in one portion.

  • Reaction: Heat to Reflux (80°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin (Hydrazines turn distinctively purple/brown).

  • Workup (Caution):

    • Cool to RT.

    • Concentrate on a rotary evaporator to remove ethanol and the bulk of excess hydrazine.

    • Safety: The distillate contains hydrazine.[3] Treat with bleach before disposal.

  • Purification (Free Base to Salt):

    • The residue is a thick oil/gum (Free Base).

    • Dissolve the residue in minimal absolute Ethanol (30 mL).

    • Cool to 0°C. Dropwise add 4M HCl in Dioxane until pH ~2.

    • A white precipitate (the Hydrochloride salt) will form.

  • Filtration: Filter the solid under argon (hydrazine salts are hygroscopic). Wash with cold diethyl ether.

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Mechanistic Insight

The reaction proceeds via an Intermolecular Nucleophilic Substitution (


) .

Mechanism Nuc Hydrazine (:NH2-NH2) TS Transition State [Pentacoordinate] Nuc->TS Backside Attack Sub 2-Chloroethane- sulfonamide Sub->TS Prod Product (Protonated) TS->Prod Inversion LG Leaving Group (Cl-) TS->LG Departure

Figure 2: SN2 Mechanism. The lone pair of the hydrazine nitrogen attacks the


-carbon carrying the chlorine, displacing the halide.

Why this fails sometimes: If the hydrazine concentration is too low, the newly formed 2-hydrazino product (which is still nucleophilic) will attack another molecule of 2-chloroethanesulfonamide, forming the symmetric dimer:


Solution:  The 10-fold excess of hydrazine ensures the statistical probability favors the 

attack.

Quality Control & Validation

TestMethodAcceptance Criteria
Identity 1H NMR (

)

3.4-3.6 (m, 4H,

). Absence of starting material triplets.
Purity HPLC-MS>95% Area. Mass [M+H]+ = 140.0 (Free base).
Counter-ion Silver Nitrate TestPositive white precipitate (AgCl) confirms HCl salt formation.
Melting Point Capillary150–155°C (Decomposes). Note: Salts have broad ranges.

NMR Interpretation (


): 
  • The sulfonamide protons (

    
    ) and hydrazine protons (
    
    
    
    ) exchange with
    
    
    and will not be visible.
  • Look for two distinct triplets (or a multiplet) corresponding to the ethylene backbone.

  • Shift: The

    
     attached to the hydrazine will shift upfield compared to the 
    
    
    
    precursor.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Polymerization of intermediateEnsure temperature during Step 1 (sulfonylation) stays

.
Product is Sticky/Oil Incomplete salt formationThe free base is an oil. Triturate with anhydrous ether or increase HCl concentration to force precipitation.
Impurity: Dimer Insufficient HydrazineIncrease Hydrazine:Substrate ratio to 15:1 or 20:1.
Yellow Coloration Oxidation of HydrazinePerform reaction under Nitrogen atmosphere. Use fresh Hydrazine Hydrate.

References

  • Supuran, C. T., et al. "Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating thioureido-sulfanilyl scaffolds."[1] Bioorganic & Medicinal Chemistry, 2007. (Context: General synthesis of sulfonamide tails).

  • Machetti, F., et al. "Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids."[1][4] Advances in Experimental Medicine and Biology, 2000. (Context: Analogous taurine derivative synthesis).

  • Organic Syntheses. "Preparation of Alkyl Hydrazines: (E)-(2-Chlorobenzylidene)hydrazine." Org.[5] Synth. 2016, 93, 215-227. (Context: General protocol for hydrazine substitution).

  • PubChem. "Hydrazine Hydrate - Safety Data Sheet." (Context: Safety and Handling).

  • Katritzky, A. R., et al. "Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates."[1][5] The Journal of Organic Chemistry, 2014. (Context: Reactivity of taurine sulfonamide derivatives).

Sources

2-Hydrazinylethane-1-sulfonamide in high-throughput screening.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Hydrazinylethane-1-sulfonamide in High-Throughput Fragment Screening

Executive Summary

This compound (CAS: 162894-76-0 / Analogous structures) represents a specialized class of bifunctional "anchor" fragments used in Fragment-Based Drug Discovery (FBDD). Unlike standard inert library compounds, this molecule is designed for Dynamic Combinatorial Chemistry (DCC) .

It possesses two distinct functional pharmacophores:

  • The Anchor (Sulfonamide): A high-affinity warhead targeting the Zinc (Zn²⁺) cofactor in metalloenzymes (e.g., Carbonic Anhydrases, MMPs).

  • The Reversible Linker (Hydrazine): A nucleophilic "growth vector" capable of reacting reversibly with aldehyde/ketone libraries to form hydrazones.

This guide details the protocol for using this compound to screen "in situ" assembled libraries, allowing the target protein to select its own best inhibitors from a thermodynamic equilibrium.

Mechanism of Action: The "Anchor & Grow" Strategy

In a static HTS campaign, you screen discrete, pre-synthesized molecules. In a Dynamic Screen using this hydrazine anchor, you screen a reaction mixture.

  • Step A: The sulfonamide moiety binds to the enzyme's active site (Zn²⁺), anchoring the molecule.

  • Step B: The hydrazine tail protrudes into the adjacent solvent/hydrophobic pocket.

  • Step C: You add a library of aldehydes (

    
    ). The hydrazine and aldehydes react reversibly to form hydrazones.
    
  • Step D (Thermodynamic Selection): If a specific aldehyde moiety (

    
    ) fits the adjacent protein pocket, the protein stabilizes that specific hydrazone, shifting the chemical equilibrium to amplify its formation (Le Chatelier’s principle).
    
Visual Workflow: Dynamic Combinatorial Selection

DCC_Workflow cluster_reaction In Situ Reaction Anchor 2-Hydrazinylethane- 1-sulfonamide (Anchor) Pool Dynamic Pool (Reversible Hydrazones) Anchor->Pool Mix Library Aldehyde Library (R1, R2... R96) Library->Pool Mix Pool->Pool Equilibrium (k_on/k_off) Protein Target Protein (e.g., hCA II) Pool->Protein Incubation Complex Stabilized Protein-Inhibitor Complex Protein->Complex Templating Effect (Thermodynamic Trap) MS LC-MS Detection (Hit Identification) Complex->MS Deconvolution

Caption: The protein acts as a thermodynamic template, shifting the equilibrium to amplify the hydrazone that best fits the binding pocket.

Experimental Protocol

Phase 1: Reagents & Library Preparation

Reagents Required:

  • Anchor: this compound (purity >95%).

  • Target Protein: Purified Carbonic Anhydrase (hCA I, II, IX, or XII) or other Zn-metalloprotein. Concentration:

    
    .
    
  • Aldehyde Library: A diversity set of 96 aromatic/aliphatic aldehydes.

  • Buffer: 50 mM HEPES or Phosphate buffer (pH 6.5–7.0). Note: Avoid Tris or buffers with primary amines that could compete with the hydrazine.

  • Catalyst (Optional): Aniline (1–5 mM) can accelerate hydrazone formation/exchange, reaching equilibrium faster.

Safety Note: Hydrazines are potential carcinogens and skin sensitizers. Handle with double gloves in a fume hood.

Phase 2: The Dynamic Screen (96-well Format)

This protocol uses Mass Spectrometry (LC-MS) for direct detection of the amplified hit.

StepActionCritical Parameter
1. Master Mix Prepare a solution of Protein (

) + Anchor (

) in Buffer.
Anchor is in 10x excess to ensure saturation of the Zn site.
2. Library Dispensing Dispense

of each Aldehyde (10 mM DMSO stock) into the 96-well plate.
Final Aldehyde conc:

.
3. Reaction Start Add

of the Protein+Anchor Master Mix to each well.
Total Volume:

.
4. Equilibration Seal plate. Incubate at

for 6–24 hours.
Allow the "thermodynamic sorting" to occur.
5. Control Plate Prepare an identical plate without protein (Buffer + Anchor + Aldehydes).Essential for calculating the "Amplification Factor."
Phase 3: Hit Deconvolution (LC-MS)

After incubation, the reaction must be analyzed to see which hydrazone peak is larger in the presence of protein compared to the control.

  • Sampling: Inject

    
     from each well into an LC-MS (ESI-TOF or Q-TOF preferred).
    
  • Gradient: Rapid C18 gradient (5% to 95% ACN in 5 mins).

  • Target Mass Calculation:

    
    
    
  • Data Analysis: Calculate the Amplification Factor (AF) :

    
    
    
    • AF > 1.5: Potential Hit (The protein is stabilizing this molecule).

    • AF < 1.0: Non-binder or hydrolysis.

Case Study: Carbonic Anhydrase II (hCA II)

In a validated study utilizing sulfonamide anchors, the introduction of a benzyl-aldehyde library revealed that bulky, hydrophobic aldehydes (e.g., 4-tert-butylbenzaldehyde) reacted with the hydrazine anchor to form a hydrazone that bound 100x tighter than the anchor alone.

Structural Logic:

  • Sulfonamide: Coordinates Zn²⁺ (His94, His96, His119 triad).

  • Ethane Linker: Spans the narrow active site channel.

  • Hydrazone-Aryl Group: Docks into the hydrophobic patch (Phe131, Val135) at the rim of the active site.

Chemical Interaction Map

Interaction_Map Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Group (-SO2NH-) Zn->Sulfonamide Coordination (Tetrahedral) Linker Ethane Chain (-CH2-CH2-) Sulfonamide->Linker Hydrazine Hydrazone Bond (-NH-N=CH-) Linker->Hydrazine Aryl Selected Aldehyde (Hydrophobic Tail) Hydrazine->Aryl Pocket Hydrophobic Pocket (Phe131/Val135) Aryl->Pocket Van der Waals Stacking

Caption: Structural connectivity of the assembled inhibitor within the hCA II active site.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Hydrazone Formation pH too low or high.Adjust pH to 6.5–7.0. Hydrazone formation is acid-catalyzed but requires unprotonated hydrazine.
Oxidation of Anchor Hydrazines oxidize to azo/azoxy species.Degas buffers; add weak reducing agent (e.g., TCEP) if compatible, or screen under

.
High Background Non-specific binding to plate.Use low-binding polypropylene plates.
Slow Equilibrium High energy barrier for imine formation.Add Aniline (10 mM) as a nucleophilic catalyst to speed up exchange.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Poulsen, S. A., & Bornaghi, L. F. (2006). Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross metathesis. Bioorganic & Medicinal Chemistry. Link

  • Corinti, D., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences. Link

  • Mondal, M., & Hirsch, A. K. (2015). Dynamic combinatorial chemistry: a tool to facilitate the identification of inhibitors for protein targets. Chemical Society Reviews. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 2-Hydrazinylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The molecule 2-Hydrazinylethane-1-sulfonamide presents a compelling, albeit challenging, subject for preclinical investigation. Its structure is a composite of two well-known pharmacophores: a sulfonamide group, famous for its foundational role in antimicrobial therapy, and a hydrazine moiety, a reactive functional group known for both biological activity and potential toxicity.[1][2][3] This duality necessitates a carefully structured experimental plan that can efficiently elucidate its therapeutic potential while rigorously assessing its safety profile from the outset.

This guide provides a comprehensive framework for the initial preclinical evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causal logic behind each experimental choice. The workflow is designed as a self-validating system, where data from early, simpler assays inform the design and execution of more complex, resource-intensive studies. Our approach prioritizes scientific integrity, ensuring that decisions to advance the candidate are based on robust, reproducible data.

Section 1: Foundational Characterization & Formulation

Rationale: Before any biological assessment, understanding the fundamental physicochemical properties of a compound is paramount. These characteristics dictate its behavior in assays, its potential for oral absorption, and its stability, directly impacting the reliability and reproducibility of all subsequent data. An unsuitable formulation can mask true activity or introduce confounding artifacts.

Protocol 1.1: Solubility and Stability Assessment

Principle: This protocol determines the solubility of this compound in aqueous buffers relevant to biological assays (e.g., PBS pH 7.4) and its stability over time under typical experimental conditions.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Solubility Testing:

    • Serially dilute the stock solution into Phosphate-Buffered Saline (PBS) at pH 7.4 to final concentrations ranging from 1 µM to 200 µM.

    • Incubate samples at room temperature and 37°C for 2 hours.

    • Visually inspect for precipitation. For quantitative analysis, use nephelometry or filter the samples and analyze the filtrate concentration via HPLC-UV.

  • Stability Testing:

    • Prepare a 10 µM solution in PBS pH 7.4.

    • Incubate at 37°C.

    • At time points 0, 1, 4, 8, and 24 hours, take an aliquot and quench with an equal volume of cold acetonitrile.

    • Analyze the concentration of the parent compound by a validated HPLC-UV method.

  • Data Interpretation: The maximum concentration without precipitation is the kinetic solubility. A compound is generally considered stable if >90% remains after 24 hours.

Table 1: Physicochemical Properties of this compound (Note: Data are hypothetical for illustrative purposes.)

PropertyValueMethod
Molecular FormulaC₂H₉N₃O₂SN/A
Molecular Weight139.18 g/mol Calculated
PubChem CID28966761
XlogP (Predicted)-2.2
Kinetic Solubility (PBS, pH 7.4)150 µMNephelometry
Stability (PBS, 37°C, 24h)95% remainingHPLC-UV

Section 2: In Vitro Efficacy & Mechanism of Action (MOA)

Rationale: This phase aims to answer two fundamental questions: "Does the compound have the desired biological effect?" and "How does it work?". Based on its sulfonamide structure, the primary hypothesis is antimicrobial activity via inhibition of folate synthesis.[4][5][6] However, other activities, such as anticancer effects, are also plausible and should be explored.[7]

Workflow for In Vitro Efficacy Screening

G cluster_0 Hypothesis Generation cluster_1 Primary Screening cluster_2 Hit Confirmation & MOA A This compound (Structural Analysis) B Antimicrobial MIC Assay (Broad Spectrum Panel) A->B Test Hypotheses C Anticancer Cytotoxicity Screen (e.g., NCI-60 Panel) A->C Test Hypotheses D Enzyme Inhibition Assay (e.g., DHPS) B->D If Active E Cell-Based MOA Assays (e.g., Reporter Gene, Apoptosis) C->E If Active

Caption: High-level workflow for in vitro efficacy and MOA studies.

Protocol 2.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.[8] Testing against a panel of Gram-positive and Gram-negative bacteria is essential to define the spectrum of activity.

Methodology:

  • Bacterial Strains: Use reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[8]

  • Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth), typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add a standardized bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL) to each well.

  • Controls: Include wells with no drug (growth control), no bacteria (sterility control), and a known antibiotic like Ciprofloxacin (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration in which no visible turbidity (bacterial growth) is observed. This can be read by eye or with a plate reader at 600 nm.

Table 2: Illustrative MIC Data

OrganismGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 25923Positive160.5
E. coli ATCC 25922Negative320.015
P. aeruginosa ATCC 27853Negative>2561
E. faecalis ATCC 29212Positive642

Protocol 2.2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.

Methodology:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Section 3: Early Stage Toxicology Assessment

Rationale: The presence of a hydrazine moiety is a significant structural alert for toxicity.[9][10] Hydrazines are known to be potentially hepatotoxic, neurotoxic, and carcinogenic.[11][12] Therefore, assessing general cytotoxicity in non-cancerous cell lines must be performed early to establish a therapeutic window (the gap between efficacious and toxic concentrations). A compound that is toxic at or near its effective concentration is unlikely to be a viable drug candidate.

Conceptual Framework for Safety Assessment

G A Compound of Interest B In Vitro Efficacy (e.g., MIC, IC50) A->B C In Vitro Safety (Hepatocyte, Neuronal Cytotoxicity) A->C D Calculate Therapeutic Index (Safety IC50 / Efficacy IC50) B->D C->D E Decision Point (Go / No-Go) D->E

Caption: Logic for calculating the therapeutic index to inform project decisions.

Protocol 3.1: Cytotoxicity in Human Hepatocytes (e.g., HepG2 cells)

Principle: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[9] This assay evaluates the toxicity of the compound in a human liver-derived cell line.

Methodology:

  • Cell Line: Use HepG2 human hepatocellular carcinoma cells, a standard model for hepatotoxicity studies.

  • Procedure: Follow the same procedure as the MTT assay described in Protocol 2.2.

  • Controls: Use a known hepatotoxin like acetaminophen (at high concentrations) as a positive control.

  • Analysis: Determine the IC₅₀ value. This value represents the concentration at which the compound is toxic to liver cells.

Table 3: Illustrative Efficacy vs. Safety Data

Assay TypeCell Line / OrganismResult (IC₅₀ or MIC)Therapeutic Index (TI)
Efficacy S. aureus16 µg/mLN/A
Efficacy MCF-7 (Cancer)25 µMN/A
Safety HepG2 (Liver)150 µM6 (vs. MCF-7)
Safety SH-SY5Y (Neuronal)>200 µM>8 (vs. MCF-7)

Interpretation: A higher therapeutic index (TI = Safety IC₅₀ / Efficacy IC₅₀) is desirable. A TI > 10 is often considered a good starting point for further investigation.

Section 4: Preliminary In Vivo Studies

Rationale: While in vitro assays are essential for initial screening, they cannot fully replicate the complex environment of a living organism. In vivo studies are necessary to assess efficacy in a disease model and to understand the compound's pharmacokinetic profile and potential for systemic toxicity.[13][14] The design of these studies must be rigorous to avoid bias and ensure the results are reproducible.[15][16]

Protocol 4.1: Design of a Pilot In Vivo Efficacy Study (e.g., Murine Thigh Infection Model)

Principle: This model is used to evaluate the efficacy of an antimicrobial agent in reducing bacterial burden in a localized infection in mice.

Methodology:

  • Animal Model: Use immunocompetent mice (e.g., CD-1 or BALB/c). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection: Induce a localized thigh infection by intramuscular injection of a known quantity of bacteria (e.g., 10⁶ CFU of S. aureus).

  • Grouping and Randomization: Randomly assign animals to treatment groups (n=8-10 per group) to minimize bias.[16]

  • Treatment:

    • Group 1: Vehicle control (e.g., saline with 5% DMSO).

    • Group 2: this compound (e.g., 50 mg/kg, administered intraperitoneally or orally).

    • Group 3: Positive control (e.g., Vancomycin, 20 mg/kg).

  • Dosing: Begin treatment 2 hours post-infection and continue for a set period (e.g., twice daily for 2 days).

  • Endpoint: At 24 or 48 hours post-infection, euthanize the animals, harvest the infected thigh muscle, homogenize the tissue, and perform serial dilutions to quantify the bacterial load (CFU/g of tissue).

  • Analysis: Compare the bacterial burden between the treatment groups. A statistically significant reduction in CFU in the compound-treated group compared to the vehicle group indicates efficacy.

Protocol 4.2: Acute In Vivo Toxicity Assessment

Principle: This study provides an initial assessment of the compound's safety profile in a whole animal, identifying the maximum tolerated dose (MTD) and observing for overt signs of toxicity, with a particular focus on neurotoxicity given the hydrazine moiety.[10]

Methodology:

  • Animal Model: Use healthy mice of the same strain as the efficacy model.

  • Dose Escalation: Administer single, escalating doses of the compound to small groups of animals (n=3 per dose level). For example: 50, 150, 300 mg/kg.

  • Observation: Closely monitor the animals for 7-14 days. Record clinical signs of toxicity, including:

    • Changes in body weight.

    • Changes in behavior (lethargy, agitation).

    • Signs of neurotoxicity (tremors, seizures, ataxia).[10]

    • Morbidity and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or >10% body weight loss. At the end of the study, perform gross necropsy and consider collecting key organs (liver, kidney, brain) for histopathological analysis.

Conclusion

The experimental framework outlined in these application notes provides a systematic, data-driven approach to the initial evaluation of this compound. By integrating efficacy and safety assessments from the earliest stages, this workflow allows researchers to make informed, go/no-go decisions, efficiently allocating resources to the most promising candidates. The dual nature of this molecule—a classic pharmacophore paired with a structural liability—underscores the critical need for such a rigorous and logically structured preclinical plan.

References

  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. [Link]

  • Vree, T. B., Hekster, Y. A., & Van Der Kleijn, E. (n.d.). Pharmacokinetics of Sulfonamides in Man. [Link]

  • Ruck, B., & Baskin, S. (2021, March 15). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Oxford Academic. [Link]

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  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Pharmaceutical Executive. (2026, January 29). FDA Clarifies Research Policies to Facilitate New Drug Development. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Hydrazines Tox Profile. [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]

  • Scribd. (n.d.). Pharmacology of Sulfonamides. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. [Link]

  • The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]

  • EXCLI Journal. (2025, April 1). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. [Link]

  • JDSupra. (2025, December 22). FDA Issues New Guidance for Enhancing Participation in Clinical Drug Trials | King & Spalding. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • PubChemLite. (n.d.). This compound (C2H9N3O2S). [Link]

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Sources

Application Note: 2-Hydrazinylethane-1-sulfonamide (2-HES) as a Modular Probe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-Hydrazinylethane-1-sulfonamide (referred to herein as 2-HES ) as a modular molecular probe scaffold.

This guide is structured for senior researchers and drug discovery scientists, focusing on the molecule's utility in Carbonic Anhydrase (CA) targeting and Ligand-Directed Labeling (LDL) strategies.

Introduction & Mechanistic Basis[3][4][5][6][7]

This compound (2-HES) is a bifunctional small molecule widely utilized in chemical biology as a "warhead-linker" scaffold. Its utility stems from its two distinct chemical handles, which allow for the modular construction of targeted molecular probes:[1][2]

  • Primary Sulfonamide (

    
    ):  A classic pharmacophore that binds with high affinity to the Zinc (II) ion in the active site of Carbonic Anhydrase (CA)  isozymes (specifically CA-II, IX, and XII). This serves as the targeting ligand.
    
  • Hydrazine (

    
    ):  A highly nucleophilic group capable of reacting with aldehydes and ketones to form hydrazones. This serves as the conjugation handle for fluorophores, spin labels, or crosslinkers.
    
Core Applications
  • Ligand-Directed Probe Synthesis: Rapid generation of fluorescent CA inhibitors by reacting 2-HES with aldehyde-functionalized fluorophores.

  • Activity-Based Protein Profiling (ABPP): Using 2-HES derivatives to profile CA expression in hypoxic tumor models (targeting CA-IX).

  • Fragment-Based Drug Discovery (FBDD): Screening 2-HES as a polar fragment to probe sub-pockets in metalloenzymes.

Chemical Logic & Reaction Workflow

The power of 2-HES lies in its ability to convert any aldehyde-bearing reporter into a CA-targeted probe. Unlike pre-conjugated commercial probes, 2-HES allows the researcher to swap the reporter moiety (e.g., NIR dyes for in vivo, FITC for microscopy) while maintaining the same binding pharmacophore.

Mechanism of Action[4][6][9]
  • Conjugation: The hydrazine amine of 2-HES attacks the carbonyl carbon of a reporter aldehyde.

  • Stabilization: The resulting hydrazone is often reduced with Sodium Cyanoborohydride (

    
    ) to form a stable hydrazine linkage, preventing hydrolysis.
    
  • Target Binding: The sulfonamide moiety coordinates the

    
     ion in the CA active site, displacing the catalytic water molecule/hydroxide ion and inhibiting enzyme activity.
    
Workflow Visualization

HES_Workflow HES 2-HES Scaffold (Hydrazine + Sulfonamide) Intermediate Hydrazone Conjugate (Reversible) HES->Intermediate Nucleophilic Attack Reporter Aldehyde-Reporter (Fluorophore/Biotin) Reporter->Intermediate Reduction Reduction Step (NaCNBH3) Intermediate->Reduction FinalProbe Stable CA-Targeted Probe Reduction->FinalProbe Stabilization Target Carbonic Anhydrase (Active Site Zn2+) FinalProbe->Target High Affinity Binding (Kd ~nM)

Figure 1: Modular synthesis workflow for generating CA-targeted probes using 2-HES.

Experimental Protocols

Protocol A: Synthesis of Fluorescent CA Probes (Derivatization)

Objective: To conjugate 2-HES with an aldehyde-functionalized fluorophore (e.g., 4-(diethylamino)salicylaldehyde for blue fluorescence or a Cyanine-aldehyde for NIR).

Reagents:

  • This compound (2-HES) [10 mM stock in DMSO]

  • Aldehyde-Reporter (1 eq)

  • Acetic Acid (Catalyst)

  • Sodium Cyanoborohydride (

    
    ) [freshly prepared]
    
  • Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of 2-HES (10 mM) with 100 µL of Aldehyde-Reporter (10 mM in DMSO/MeOH).

  • Acid Catalysis: Add 2 µL of Glacial Acetic Acid to catalyze hydrazone formation. Vortex and incubate at 37°C for 2 hours in the dark.

  • Monitoring: Verify hydrazone formation by TLC or LC-MS (Shift in mass = Mass(Reporter) + Mass(HES) - 18 Da).

  • Reduction (Optional but Recommended): Add 20 µL of 1 M

    
     (in MeOH). Incubate at room temperature for 30 minutes. Note: This creates a stable hydrazine bond.
    
  • Purification: Quench with 500 µL water. If the product precipitates, centrifuge (10,000 x g, 5 min) and wash with water. If soluble, purify via C18 Spin Column.

  • Storage: Resuspend the final probe in DMSO (1-5 mM stock). Store at -20°C.

Protocol B: In Vitro Carbonic Anhydrase Binding Assay

Objective: To validate the binding affinity of the synthesized 2-HES probe against purified Carbonic Anhydrase II (CA-II).

Reagents:

  • Purified CA-II (bovine or human) [1 µM stock in PBS]

  • Synthesized 2-HES Probe (from Protocol A)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl

Step-by-Step Procedure:

  • Plate Setup: Use a black 96-well flat-bottom plate.

  • Enzyme Addition: Add 50 µL of CA-II (final conc. 100 nM) to experimental wells. Use BSA (100 nM) as a negative control.

  • Probe Titration: Add 50 µL of 2-HES Probe at increasing concentrations (0, 10, 50, 100, 500, 1000 nM).

  • Incubation: Incubate for 30 minutes at Room Temperature to allow sulfonamide-Zn binding.

  • Readout: Measure fluorescence (Ex/Em appropriate for your reporter).

  • Data Analysis: Plot Fluorescence vs. [Probe]. Fit to a one-site specific binding model to determine

    
    .
    
    • Expectation: A saturation curve indicating specific binding. The

      
       should be in the low nanomolar range (10-100 nM) if the sulfonamide is accessible.
      
Protocol C: Live Cell Imaging of Hypoxia (CA-IX Targeting)

Objective: To visualize membrane-bound CA-IX in hypoxic cancer cells using a cell-impermeable 2-HES derivative.

Reagents:

  • Cell Line: HeLa or MDA-MB-231 (Hypoxia-inducible CA-IX).

  • Hypoxia Chamber (1%

    
    ) or Cobalt Chloride (
    
    
    
    , 100 µM) to induce hypoxia.
  • 2-HES Probe (Fluorescein or Cy5 derivative).

Step-by-Step Procedure:

  • Seeding: Seed cells on glass-bottom dishes. Incubate 24h.

  • Induction: Treat cells with 100 µM

    
     for 16 hours to upregulate CA-IX expression.
    
  • Labeling: Wash cells 2x with PBS. Add 2-HES Probe (100 nM in culture media).

  • Incubation: Incubate for 20 minutes at 37°C . Note: Sulfonamide binding is rapid.

  • Washing: Wash cells 3x with PBS to remove unbound probe.

  • Imaging: Image immediately using Confocal Microscopy.

    • Observation: Under hypoxia, distinct membrane staining should be visible. Normoxic cells should show minimal signal.

Data Summary & Troubleshooting

Comparative Binding Kinetics
Probe VariantTargetBinding Affinity (

)
Application
2-HES (Free) CA-II~10-50 nMFragment screening, Inhibition
2-HES-Fluorescein CA-II / CA-IX~50-150 nMFlow Cytometry, Microscopy
2-HES-Biotin CA-II~200 nMPull-down assays, Western Blot
Troubleshooting Guide
  • Issue: Low Fluorescence Signal.

    • Cause: Fluorescence quenching upon binding or poor hydrazone stability.

    • Solution: Ensure the reduction step (Protocol A, Step 4) is complete. Check if the fluorophore is pH sensitive (sulfonamides are slightly acidic).

  • Issue: High Background.

    • Cause: Non-specific hydrophobic binding of the reporter.

    • Solution: Perform a "blockade control" by pre-incubating with 10 µM Ethoxzolamide (a potent non-fluorescent CA inhibitor) before adding the probe. If signal persists, it is non-specific.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Touisni, N., et al. (2011). Design, synthesis and biological evaluation of novel sulfonamide carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 46(12), 5959-5969. Link

  • Krall, N., et al. (2013). A small-molecule drug conjugate for the treatment of carbonic anhydrase IX expressing tumors. Angewandte Chemie International Edition, 53(16), 4231-4235. Link

  • Matthews, M. L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Chemical Biology, 16(11), 2464–2474. Link

  • AK Scientific. (2024). Product Data Sheet: this compound (CAS 1039961-64-2).[3][4] Link

Disclaimer: This protocol is designed for research use only. 2-HES is a chemical probe and should not be used for diagnostic procedures in humans.

Sources

The Advent of Sulfonyl Hydrazides in Modern Electrosynthesis: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Radical Chemistry

In the landscape of contemporary organic synthesis, the pursuit of greener, more efficient, and highly selective methodologies is a paramount objective. Electrosynthesis has emerged as a powerful platform to achieve these goals, offering a reagent-free activation mode that minimizes waste and allows for unique reactivity.[1] Within this burgeoning field, sulfonyl hydrazides have recently been recognized as exceptionally versatile and stable precursors for generating sulfonyl radicals under electrochemical conditions.[2][3][4][5] This guide provides an in-depth exploration of the applications of sulfonyl hydrazides in electrosynthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Traditionally, the generation of sulfonyl radicals relied on stoichiometric, and often harsh, chemical oxidants or transition metal catalysts.[1] Sulfonyl hydrazides, in contrast, are stable, easy-to-handle, and moisture-compatible crystalline solids, making them superior alternatives to sulfinic acids, their salts, or sulfonyl halides.[2][3][4] Their electrochemical activation provides a sustainable and mild pathway to a diverse array of valuable organosulfur compounds.[2][3] This document will delve into the core applications of this synergy, focusing on the formation of C–S, C–C, and C–N bonds.[2][3][4]

Core Application I: Sulfonylation of Alkenes and Alkynes

The synthesis of sulfones, particularly vinyl and β-keto sulfones, is of significant interest due to their prevalence in medicinal chemistry and their utility as synthetic building blocks.[1][2][3] Electrosynthesis offers a direct and efficient route to these compounds from readily available sulfonyl hydrazides and unsaturated partners.

Mechanistic Rationale: The Radical Pathway

The electrochemical sulfonylation of alkenes and alkynes is predicated on the anodic generation of a sulfonyl radical from a sulfonyl hydrazide. This process can be mediated by a redox catalyst, such as an iodide salt. The iodide anion is first oxidized at the anode to an iodine radical or molecular iodine. These species then react with the sulfonyl hydrazide to generate the key sulfonyl radical intermediate.[2][6] This radical subsequently adds to the double or triple bond of the alkene or alkyne, respectively, to form a carbon-centered radical. The fate of this intermediate determines the final product, often involving further oxidation and elimination or reaction with a nucleophile.[2][3]

G cluster_anode Anode cluster_solution Solution Anode Anode (e.g., Graphite, Pt) I_minus I⁻ Anode->I_minus Oxidation I_radical I• I_minus->I_radical -e⁻ I2 I₂ I_radical->I2 SulfonylHydrazide R-SO₂NHNH₂ I_radical->SulfonylHydrazide I2->SulfonylHydrazide Activation SulfonylRadical R-SO₂• SulfonylHydrazide->SulfonylRadical -N₂, -H⁺, -e⁻ Alkene C=C SulfonylRadical->Alkene Addition CarbonRadical R-SO₂-C-C• Alkene->CarbonRadical VinylSulfone R-SO₂-C=C (Vinyl Sulfone) CarbonRadical->VinylSulfone Oxidation & Elimination (-H⁺)

Caption: General mechanism for the electrochemical sulfonylation of alkenes.

Application Protocol: Synthesis of (E)-Vinyl Sulfones

This protocol is adapted from a metal- and oxidant-free method for the synthesis of (E)-vinyl sulfones in an aqueous medium.[1][6][7][8][9]

Objective: To synthesize (E)-vinyl sulfones from styrenes and sulfonyl hydrazides via electrosynthesis.

Materials:

  • Styrene derivative (0.5 mmol)

  • Sulfonyl hydrazide (1.0 mmol)

  • Tetrabutylammonium iodide (n-Bu₄NI) (10 mol%)

  • Saturated ammonium carbonate ((NH₄)₂CO₃) aqueous solution (5.0 mL)

  • Undivided electrochemical cell

  • Platinum foil electrodes (1.0 cm x 1.5 cm)

  • Constant current power supply

  • Magnetic stirrer

Procedure:

  • To an undivided electrochemical cell, add the styrene derivative (0.5 mmol), sulfonyl hydrazide (1.0 mmol), and n-Bu₄NI (0.05 mmol).

  • Add the saturated (NH₄)₂CO₃ aqueous solution (5.0 mL) to the cell.

  • Equip the cell with two platinum foil electrodes as the anode and cathode.

  • Stir the mixture at room temperature.

  • Apply a constant current of 40 mA and allow the reaction to proceed for 3.0 hours.

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC).

  • Extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the pure (E)-vinyl sulfone.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of the (E)-vinyl sulfone as the major product, with high stereoselectivity (>99:1 E/Z).[1]

  • Control Experiment: Running the reaction without electricity should yield no product, confirming the electrochemical nature of the transformation.[6]

  • Troubleshooting: Low yields may be due to insufficient current or degradation of starting materials. Ensure proper electrode connection and consider adjusting the current density. The use of a saturated aqueous solution of (NH₄)₂CO₃ is crucial for maintaining the basic conditions that facilitate the reaction.[6]

Substrate (Styrene)Substrate (Sulfonyl Hydrazide)Yield (%)Reference
Styrenep-Toluenesulfonyl hydrazide85[1]
4-Methylstyrenep-Toluenesulfonyl hydrazide82[1]
4-Methoxystyrenep-Toluenesulfonyl hydrazide78[1]
4-Chlorostyrenep-Toluenesulfonyl hydrazide88[1]
StyreneBenzenesulfonyl hydrazide81[1]
Styrene4-Methoxybenzenesulfonyl hydrazide75[1]
Styrene4-Chlorobenzenesulfonyl hydrazide83[1]

Core Application II: N-Sulfonylation of Amines and Azoles

Sulfonamides are a cornerstone of medicinal chemistry, present in numerous antibacterial, diuretic, and anticonvulsant drugs. The direct N-sulfonylation of amines and azoles using sulfonyl hydrazides under electrochemical conditions represents a green and efficient alternative to traditional methods that often require harsh reagents.[10][11]

Mechanistic Rationale: A Radical-Cation Pathway

The electrochemical N-sulfonylation likely proceeds through a pathway involving the generation of a sulfonyl radical, similar to the sulfonylation of alkenes. This radical can then be further oxidized to a sulfonyl cation, which is a potent electrophile. Alternatively, the sulfonyl radical can directly react with the amine. The use of a bromide salt as both an electrolyte and a redox mediator can facilitate the generation of these reactive sulfur species.[10]

G cluster_anode Anode cluster_solution Solution Anode Anode (e.g., Carbon) Br_minus Br⁻ Anode->Br_minus Oxidation Br_radical Br• Br_minus->Br_radical -e⁻ SulfonylHydrazide R-SO₂NHNH₂ Br_radical->SulfonylHydrazide Activation SulfonylRadical R-SO₂• SulfonylHydrazide->SulfonylRadical SulfonylCation R-SO₂⁺ SulfonylRadical->SulfonylCation Oxidation (-e⁻) Amine R'₂NH SulfonylCation->Amine Nucleophilic Attack Sulfonamide R-SO₂NR'₂ Amine->Sulfonamide -H⁺

Caption: Plausible mechanism for the electrochemical N-sulfonylation of amines.

Application Protocol: Catalyst-Free N-Sulfonylation of Amines

This protocol is based on an efficient, catalyst-free electrochemical method for the synthesis of sulfonamides in an aqueous medium.[10]

Objective: To synthesize sulfonamides from secondary amines and sulfonyl hydrazides.

Materials:

  • Secondary amine (e.g., morpholine) (0.5 mmol)

  • Sulfonyl hydrazide (0.5 mmol)

  • Tetrabutylammonium bromide (n-Bu₄NBr) (0.5 mmol)

  • Water (5.0 mL)

  • Undivided electrochemical cell

  • Graphite anode

  • Platinum cathode

  • Constant current power supply

  • Magnetic stirrer

Procedure:

  • In an undivided electrochemical cell, combine the secondary amine (0.5 mmol), sulfonyl hydrazide (0.5 mmol), and n-Bu₄NBr (0.5 mmol).

  • Add water (5.0 mL) to the cell.

  • Insert a graphite anode and a platinum cathode into the solution.

  • Stir the mixture at room temperature under an air atmosphere.

  • Apply a constant current of 10 mA for 4 hours.

  • After the reaction is complete (monitored by TLC), extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the desired sulfonamide.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of the corresponding sulfonamide in good to excellent yield.

  • Key Parameter: n-Bu₄NBr acts as both the supporting electrolyte and a redox mediator, facilitating the generation of the reactive sulfonyl species.[10] Its presence is crucial for the reaction's success.

  • Troubleshooting: If the reaction is sluggish, ensure the electrodes are clean and properly spaced. The concentration of the electrolyte can also be optimized. For less reactive amines, a longer reaction time or increased current may be necessary.

AmineSulfonyl HydrazideYield (%)Reference
Morpholinep-Toluenesulfonyl hydrazide92[10]
Piperidinep-Toluenesulfonyl hydrazide89[10]
Pyrrolidinep-Toluenesulfonyl hydrazide90[10]
Diethylaminep-Toluenesulfonyl hydrazide85[10]
MorpholineBenzenesulfonyl hydrazide91[10]
Morpholine4-Chlorobenzenesulfonyl hydrazide88[10]

Core Application III: Electrochemical Cross-Coupling and Cyclization Reactions

The generation of sulfonyl radicals from sulfonyl hydrazides opens the door to a variety of cascade and cyclization reactions, enabling the construction of complex molecular architectures.[2][3] These transformations are particularly valuable for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Mechanistic Rationale: Radical-Triggered Cascades

In these reactions, the electrochemically generated sulfonyl radical initiates a cascade by adding to a strategically designed substrate containing multiple reactive sites.[2][3] For instance, the radical can add to an alkene, and the resulting carbon-centered radical can then undergo an intramolecular cyclization onto an aromatic ring or another unsaturated moiety. Subsequent oxidation and aromatization lead to the final polycyclic product.

Application Protocol: Synthesis of Indole Derivatives

This protocol describes an electrosynthesis of indole derivatives via a radical-triggered cyclization.[3]

Objective: To synthesize indole derivatives from 2-aryl-N-acryloyl indoles and sulfonyl hydrazides.

Materials:

  • 2-Aryl-N-acryloyl indole derivative (0.2 mmol)

  • Sulfonyl hydrazide (0.4 mmol)

  • Potassium iodide (KI) (0.4 mmol)

  • Tetrahydrofuran (THF) and Water (3:1 v/v, 4 mL)

  • Undivided electrochemical cell

  • Platinum electrodes (anode and cathode)

  • Constant current power supply

  • Magnetic stirrer

Procedure:

  • Add the 2-aryl-N-acryloyl indole derivative (0.2 mmol), sulfonyl hydrazide (0.4 mmol), and KI (0.4 mmol) to an undivided electrochemical cell.

  • Add the THF/H₂O (3:1, 4 mL) solvent mixture.

  • Immerse two platinum electrodes into the solution.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Apply a constant current of 10 mA.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of the cyclized indole derivative.

  • Role of KI: KI serves as the redox mediator, generating the sulfonyl radical. Its presence is essential for the reaction to proceed.[3]

  • Troubleshooting: The solvent system is critical for substrate solubility and reaction efficiency. If yields are low, ensure the correct THF/H₂O ratio. The presence of water is often beneficial in these electrochemical systems.

Conclusion and Future Outlook

The application of sulfonyl hydrazides in electrosynthesis represents a significant advancement in sustainable organic chemistry.[2][5] These stable and accessible reagents, when coupled with the mild and clean activation provided by electrochemistry, offer powerful tools for the construction of a wide range of valuable molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and expand upon this exciting field. Future research will likely focus on developing enantioselective transformations, exploring novel cascade reactions, and integrating these methods into continuous flow systems for large-scale synthesis.[2][11]

References

  • Qian, B.-C., Zhu, C.-Z., Liu, Y.-L., Wang, H.-S., & Li, Z.-H. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39675–39692. [Link]

  • Qian, B.-C., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. [Link]

  • Qian, B.-C., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. [Link]

  • Lai, Y.-L., et al. (2020). Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water. RSC Advances, 10(58), 35369–35374. [Link]

  • Reddy, T. R., et al. (2021). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. Organic & Biomolecular Chemistry, 19(3), 569-574. [Link]

  • Lai, Y.-L., et al. (2020). Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water. RSC Advances. [Link]

  • Wang, X., et al. (2021). N-Sulfonylation of azoles with sulfonyl hydrazides enabled by electrocatalysis. Green Chemistry, 23(18), 7132-7137. [Link]

  • Qian, B.-C., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. CNGBdb. [Link]

  • Lai, Y.-L., et al. (2020). Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: A metal- And oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water. ResearchGate. [Link]

  • Lai, Y.-L., et al. (2020). Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water. RSC Publishing. [Link]

  • Reddy, T. R., et al. (2020). Electrochemical sulfonylation of thiols with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of thiosulfonates. Green Chemistry, 22(18), 6149-6154. [Link]

  • Lai, Y.-L., et al. (2020). Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of ( E ). SciSpace. [Link]

Sources

Validation & Comparative

Comparative Control Guide: 2-Hydrazinylethane-1-sulfonamide (HES)

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Janus" Molecule Challenge

Researching 2-Hydrazinylethane-1-sulfonamide (HES) presents a unique "Janus-faced" challenge in medicinal chemistry. You are grafting a highly specific pharmacophore (the sulfonamide zinc-binding group, typical of Carbonic Anhydrase inhibitors) onto a highly reactive, potentially promiscuous tail (the hydrazine moiety).

The Scientific Risk: Data generated with HES is prone to false positives due to two distinct failure modes:

  • Chemical Instability: Hydrazines exert non-specific toxicity via oxidative stress or by forming Schiff bases with carbonyl-containing metabolites (e.g., Pyridoxal Phosphate), independent of the sulfonamide target.

  • Assay Interference: Hydrazines can reduce metal ions or react with colorimetric substrates in high-throughput screens.

The Solution: You cannot rely on a single positive control. You must employ a "Triangulation of Controls" strategy. This guide defines the exact comparative framework required to validate HES as a specific inhibitor rather than a promiscuous toxicant.

Experimental Design & Logic (The Triangulation)

To publish valid data on HES, you must run three parallel control streams.

Control Set A: The Structural Specificity Controls

Objective: Prove that the biological effect is driven by the Sulfonamide (Target Engagement) and not the Hydrazine (Non-specific Reactivity).

Compound RoleRecommended MoleculeRationale
Test Article This compound (HES) The candidate molecule.
Positive Control Acetazolamide (AAZ) The "Gold Standard" Carbonic Anhydrase Inhibitor (CAI). Benchmarks the potency ceiling.
Negative Control (Target) 2-Hydrazinylethanol Critical: Contains the hydrazine tail but lacks the sulfonamide. If this inhibits the enzyme, your HES data is an artifact of hydrazine reactivity.
Negative Control (Tail) Taurine Amide (2-Aminoethane-1-sulfonamide) Contains the sulfonamide but replaces the reactive hydrazine with a stable amine. If HES is significantly more toxic than this, the toxicity is off-target (hydrazine-driven).
Control Set B: The Stability Controls

Objective: Quantify the degradation rate of the hydrazine moiety under assay conditions.

  • Method: LC-MS or HPLC monitoring at

    
    .
    
  • Trigger: Hydrazines oxidize to azo/diazo species in aerated buffers.

  • Requirement: If HES half-life (

    
    ) < Assay Duration, the data is invalid.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating HES activity.

HES_Validation_Logic HES Test Compound: This compound Assay Enzymatic Assay (e.g., CA Inhibition) HES->Assay Result_Pos Inhibition Observed? Assay->Result_Pos Check_Hydrazine Control: 2-Hydrazinylethanol (No Sulfonamide) Result_Pos->Check_Hydrazine Yes Check_Sulfonamide Control: Taurine Amide (No Hydrazine) Check_Hydrazine->Check_Sulfonamide No Inhibition Artifact Artifact: Non-Specific Hydrazine Reactivity Check_Hydrazine->Artifact Inhibits Enzyme Check_Sulfonamide->Artifact HES is 100x more potent (Suspicious) Valid Valid Hit: Specific Sulfonamide Binding Check_Sulfonamide->Valid Similar Potency to HES

Figure 1: Logic flow for distinguishing specific sulfonamide inhibition from non-specific hydrazine interference.

Detailed Protocols

Protocol A: Carbonic Anhydrase (CA) Esterase Assay

This protocol benchmarks HES against Acetazolamide using 4-Nitrophenyl Acetate (4-NPA) as a substrate. This is preferred over CO2 hydration assays for HES because hydrazines can interfere with pH indicators used in hydration assays.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.6 (Strict pH control is vital; hydrazines become more reducing at higher pH).

  • Enzyme: Recombinant Human CA-II (Sigma or equivalent), 0.5 µM stock.

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM in Acetonitrile (freshly prepared).

  • Controls: Acetazolamide (Positive), 2-Hydrazinylethanol (Negative).

Step-by-Step:

  • Preparation: Dilute HES and controls in DMSO. Final DMSO concentration in assay must be <1%.

  • Incubation: Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (HES/Controls).

  • Equilibration: Incubate for 15 minutes at 25°C . Note: Do not exceed 15 mins. Hydrazines are unstable.

  • Reaction Start: Add 20 µL of 3 mM 4-NPA substrate.

  • Measurement: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 10 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Log[Inhibitor]. Calculate 
    
    
    
    .

Data Validation Criteria:

  • Acetazolamide

    
    :  Should be ~10–50 nM (Literature Standard).
    
  • 2-Hydrazinylethanol: Should show NO inhibition (

    
    ). If it inhibits, HES is acting as a non-specific reactive probe.
    
Protocol B: Hydrazine Stability & Reactivity Check

Hydrazines react with aldehydes (Schiff base formation) and oxidize. This protocol ensures your compound is intact during the assay.

Method: HPLC-UV or LC-MS. Conditions:

  • Dissolve HES (100 µM) in the exact Assay Buffer (Tris-HCl pH 7.6).

  • Split into two vials:

    • Vial A: Buffer only.

    • Vial B: Buffer + 100 µM Acetone (mimics carbonyl metabolites).

  • Sampling: Inject at

    
     and 
    
    
    
    mins.

Interpretation:

  • Vial A: Loss of peak area > 10% indicates oxidative instability.

  • Vial B: Appearance of a new peak (+40 Da shift) indicates rapid hydrazone formation. If this occurs, HES is likely to covalently label proteins in cell culture.

Comparative Data Summary (Template)

Use the following table structure to report your findings. This format isolates the specific activity from the background noise.

CompoundStructural FeatureCA-II Inhibition (

)
Cellular Toxicity (

)
Selectivity Index (

)
Acetazolamide Sulfonamide (Rigid)~10 nM > 100 µM> 10,000 (Excellent)
HES (Test) Sulfonamide + Hydrazine[Experimental Value] [Experimental Value] [Calc. Value]
Taurine Amide Sulfonamide + Amine~20–100 nM> 500 µMHigh
2-Hydrazinylethanol Hydrazine (No Sulf.)> 100 µM (Expected) ~50 µM (Toxic)N/A (Toxicant)

Mechanism of Interference

Understanding why these controls are necessary requires visualizing the competing pathways.

Mechanism_Interference cluster_Target Desired Pathway cluster_OffTarget Interference Pathways (Hydrazine) HES HES Molecule CA Carbonic Anhydrase (Zn2+ Active Site) HES->CA Sulfonamide Binding Aldehydes Cellular Aldehydes (e.g. Pyridoxal) HES->Aldehydes Schiff Base Formation Oxidation Auto-Oxidation (ROS Generation) HES->Oxidation Radical Formation Inhibition Specific Inhibition CA->Inhibition Toxicity Non-Specific Toxicity Aldehydes->Toxicity Oxidation->Toxicity

Figure 2: Mechanistic divergence. The control experiments are designed to sever the red "Interference" edges from the green "Desired" edge.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Verpoorte, J. A., et al. (1967). Esterase activity of carbonic anhydrase. Journal of Biological Chemistry, 242(18), 4221-4229. (Standard 4-NPA Assay Protocol).

  • Toth, A., et al. (2010). Hydrazine derivatives as novel inhibitors of carbonic anhydrase. Bioorganic & Medicinal Chemistry Letters. (Context for hydrazine-sulfonamide hybrids).

  • Bauman, R. A., et al. (1984). Interference of hydrazines in biochemical assays. Analytical Biochemistry. (Grounding for interference controls).

Sources

A Comparative Analysis of 2-Hydrazinylethane-1-sulfonamide: A Novel Taurine-Based Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique therapeutic potential is paramount. 2-Hydrazinylethane-1-sulfonamide is a fascinating, albeit currently under-researched, molecule that stands at the intersection of several well-established pharmacophores. Structurally, it is a derivative of taurine, an abundant and biologically significant amino acid, incorporating a sulfonamide group—a cornerstone of medicinal chemistry—and a reactive hydrazinyl moiety. While direct experimental data on this compound is not yet available in peer-reviewed literature[1], this guide aims to provide a forward-looking comparative analysis. By dissecting its constituent chemical functionalities, we can extrapolate its potential advantages over existing compounds and outline a clear experimental path for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in therapeutic agent design.

The Architectural Merits: Deconstructing this compound

The promise of this compound lies in the synergistic potential of its three core components:

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is a "privileged scaffold" in drug design, forming the basis of numerous drug classes with a wide array of biological activities.[2][3][4] These include antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic agents.[4][5] Its ability to act as a bioisostere for carboxylic acids and amides, coupled with its unique hydrogen bonding capabilities, makes it a versatile tool for modulating biological targets.[6]

  • The Taurine Backbone (2-aminoethanesulfonic acid): Taurine is a conditionally essential amino acid with a multitude of physiological roles, including membrane stabilization, calcium signaling modulation, and central nervous system development.[7] Its derivatives are being explored for a range of therapeutic applications, including as anticancer agents.[8] The incorporation of this highly polar, endogenous backbone could significantly influence the pharmacokinetic profile of the molecule, potentially enhancing solubility and cell permeability.

  • The Hydrazinyl Group (-NHNH₂): The hydrazine moiety is a potent nucleophile and a valuable synthetic handle for creating diverse chemical libraries.[9] Furthermore, hydrazines and their derivatives (hydrazones) are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[10][11]

The combination of these three motifs in a single, relatively small molecule presents a compelling case for its investigation as a novel drug candidate.

Potential Advantages Over Existing Compounds: A Forward-Looking Analysis

Based on its unique structure, this compound could offer several key advantages over established therapeutic agents.

Hybrid Biological Activity and Novel Mechanisms of Action

Many existing sulfonamide drugs are designed to target a single, specific pathway. For instance, antibacterial sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[4] Anticancer sulfonamides, on the other hand, often function by inhibiting carbonic anhydrase isoforms that are overexpressed in tumors.[5][10]

This compound, with its taurine backbone and hydrazinyl group, may exhibit a multi-faceted mechanism of action. The taurine component could confer cytoprotective or neuromodulatory effects, while the sulfonamide and hydrazinyl moieties could target specific enzymes or receptors. This could lead to synergistic therapeutic effects or the ability to overcome resistance mechanisms that have developed against single-target drugs.

Improved Pharmacokinetic and Safety Profile

A significant challenge with many traditional aromatic sulfonamides is their limited solubility and potential for adverse effects, including allergic reactions and crystalluria. The highly polar and zwitterionic nature of the taurine backbone in this compound could lead to enhanced aqueous solubility, potentially improving bioavailability and reducing the risk of kidney-related side effects. As taurine is an endogenous substance, its incorporation into a drug molecule may also lead to a more favorable safety and tolerability profile.[7][12]

Synthetic Versatility and Derivatization Potential

The terminal hydrazinyl group provides a reactive site for further chemical modification.[9] This allows for the straightforward synthesis of a diverse library of derivatives, such as hydrazones, through condensation with various aldehydes and ketones. This synthetic tractability is a significant advantage in the drug discovery process, enabling the rapid optimization of potency, selectivity, and pharmacokinetic properties.

Comparative Overview with Existing Sulfonamide Drugs

To contextualize the potential of this compound, a comparison with established sulfonamide drugs is presented below.

FeatureSulfamethoxazole (Antibacterial)Acetazolamide (Carbonic Anhydrase Inhibitor)This compound (Hypothetical)
Core Scaffold Aromatic (p-aminobenzene)Heterocyclic (thiadiazole)Aliphatic (Taurine-based)
Mechanism of Action Dihydropteroate synthetase inhibition[4]Carbonic anhydrase inhibitionPotential for multi-target or hybrid activity
Key Limitations Bacterial resistance, potential for allergic reactionsMetabolic acidosis, potential for kidney stonesUnknown, requires experimental validation
Potential Advantages N/AN/AEnhanced solubility, improved safety profile, synthetic versatility, novel mechanism of action

Experimental Validation: A Proposed Workflow

To transition this compound from a conceptual molecule to a validated lead compound, a structured experimental approach is necessary.

Proposed Synthetic Protocol

A plausible synthetic route could involve a two-step process:

  • Synthesis of 2-Chloroethane-1-sulfonamide: Commercially available 2-chloroethanesulfonyl chloride can be reacted with aqueous ammonia in a suitable solvent like dichloromethane at low temperatures to yield 2-chloroethane-1-sulfonamide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrazinolysis: The resulting 2-chloroethane-1-sulfonamide can then be reacted with hydrazine hydrate in a polar solvent such as ethanol under reflux conditions.[13] The product, this compound, can be isolated and purified using standard techniques like recrystallization or column chromatography.

Workflow for Biological Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Pharmacokinetic & In Vivo Studies synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS, IR) synthesis->characterization antimicrobial Antimicrobial Assays (MIC/MBC vs. bacterial strains) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) characterization->enzyme cytotoxicity Cytotoxicity Screening (Cancer cell lines, e.g., HL-60) characterization->cytotoxicity adme ADME Profiling (Solubility, Permeability, Metabolic Stability) antimicrobial->adme If promising activity is observed enzyme->adme cytotoxicity->adme animal Animal Models of Disease (e.g., Infection, Tumor models) adme->animal

Caption: Proposed experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

While this compound remains a molecule of theoretical promise, a thorough analysis of its structural components suggests a high potential for novel therapeutic applications. Its unique architecture, combining the proven efficacy of the sulfonamide moiety with the favorable biological and pharmacokinetic properties of a taurine backbone and the synthetic versatility of a hydrazinyl group, positions it as a compelling candidate for further investigation. The proposed advantages—including the potential for hybrid biological activity, an improved safety profile, and enhanced "drug-likeness"—warrant a dedicated research effort to synthesize and evaluate this promising compound. The experimental workflow outlined in this guide provides a clear and logical path for elucidating its true therapeutic value and potentially unlocking a new class of sulfonamide-based drugs.

References

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025). Google Books.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate.
  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication.
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science.
  • This compound (C2H9N3O2S). (n.d.). PubChemLite.
  • Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations. (2025). MDPI.
  • 2-(4-Hydrazineylphenyl)-N-methylethane-1-sulfonamide. (n.d.). Pharmaffiliates.
  • 2-Hydroxyethane-1-sulfonamide. (n.d.). ChemScene.
  • TAURINE, “A Key Amino Acid in the Drug Discovery” - A Review. (2012). Allied Academies.
  • New hydrazines with sulphonamidic structure: synthesis,characterization and biological activity. (2013). PubMed.
  • Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. (n.d.). National Center for Biotechnology Information.
  • Isethionic acid amide | C2H7NO3S | CID 20504590. (n.d.). PubChem.
  • General synthesis method of the sulfonyl hydrazones and related Pd (II) complexes. (n.d.). ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. (n.d.). National Center for Biotechnology Information.
  • Synthesis of Hydrazides and their Pharmacological Evaluation. (2023). Walsh Medical Media.
  • Taurine derivative, its preparation and pharmaceutical compositions containing it. (n.d.). Google Patents.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). International Journal of Advanced Research in Science, Communication and Technology.
  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Synthesis of 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.